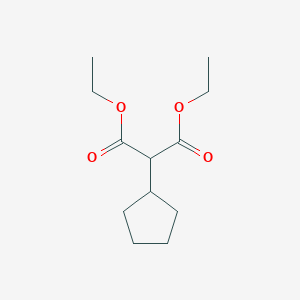

Diethyl cyclopentylmalonate

Overview

Description

Diethyl cyclopentylmalonate is an organic compound with the molecular formula C12H20O4. It is a diester of malonic acid, where the malonic acid is substituted with a cyclopentyl group. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl cyclopentylmalonate can be synthesized through the esterification of cyclopentylmalonic acid with ethanol in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with diethyl malonate in the presence of a base such as sodium ethoxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield cyclopentylmalonic acid and ethanol.

Reduction: It can be reduced using lithium aluminium hydride to produce cyclopentylpropanediol.

Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Reduction: Lithium aluminium hydride in tetrahydrofuran.

Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

Hydrolysis: Cyclopentylmalonic acid and ethanol.

Reduction: Cyclopentylpropanediol.

Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Diethyl cyclopentylmalonate is used in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl cyclopentylmalonate involves its reactivity as a diester. The ester groups can undergo hydrolysis, reduction, or substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Diethyl malonate: Similar in structure but lacks the cyclopentyl group.

Diethyl ethylmalonate: Contains an ethyl group instead of a cyclopentyl group.

Diethyl phenylmalonate: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness: Diethyl cyclopentylmalonate is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other diesters of malonic acid. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where the cyclopentyl group can provide specific reactivity or stability.

Biological Activity

Diethyl cyclopentylmalonate (DECM) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DECM, synthesizing findings from various studies and highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a malonate derivative characterized by a cyclopentyl group attached to the malonate backbone. Its molecular formula is , and it is often utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that DECM exhibits significant antimicrobial activity against various pathogens. In a study focusing on the synthesis of cyclopentane derivatives, it was noted that certain analogs demonstrated potent antibacterial effects, suggesting that DECM could be a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

DECM has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit inflammatory mediators, which could position DECM as a potential therapeutic agent in treating inflammatory diseases. A study highlighted that derivatives of cyclopentylmalonate displayed notable anti-inflammatory effects in vitro, indicating that DECM may share these beneficial properties .

CNS Activity

The central nervous system (CNS) effects of DECM are also noteworthy. Preliminary studies suggest that compounds related to DECM may possess sedative and analgesic properties. These effects are crucial for developing new treatments for pain management and anxiety disorders. The ability of certain derivatives to penetrate the blood-brain barrier enhances their potential as CNS-active agents .

While specific mechanisms for DECM's biological activity are still under investigation, it is hypothesized that its effects may be mediated through modulation of various signaling pathways involved in inflammation and neuronal activity. Future studies focusing on the molecular interactions of DECM with target proteins will be essential to elucidate these mechanisms.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of novel antimicrobial agents, DECM was included among several compounds tested against resistant bacterial strains. The results indicated that DECM exhibited comparable activity to established antibiotics, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Applications

A research project aimed at evaluating new anti-inflammatory drugs included DECM as a candidate. The study found that DECM significantly reduced inflammation markers in animal models, supporting its potential use in treating conditions like arthritis and other inflammatory disorders.

Properties

IUPAC Name |

diethyl 2-cyclopentylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPOKLNJWFXXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290213 | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-91-1 | |

| Record name | 18928-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.